(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one (E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17557713
InChI: InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C32H29F3N6O6
Molecular Weight: 650.6 g/mol

(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

CAS No.:

Cat. No.: VC17557713

Molecular Formula: C32H29F3N6O6

Molecular Weight: 650.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one -

Specification

Molecular Formula C32H29F3N6O6
Molecular Weight 650.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Standard InChI InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key YUXMAKUNSXIEKN-WLHGVMLRSA-N
Isomeric SMILES CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Key Features

The compound is a dual-component system comprising an imidazo[4,5-c]quinolin-2-one core paired with (E)-but-2-enedioic acid (fumaric acid) as a counterion. The fumarate salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations. Key structural elements include:

  • Imidazo[4,5-c]quinolin-2-one scaffold: A nitrogen-rich heterocyclic system known for its kinase-inhibitory properties .

  • 3-Trifluoromethylphenyl group: Introduces electron-withdrawing effects, potentially improving metabolic stability and target binding .

  • 6-Methoxypyridin-3-yl substituent: Enhances π-π stacking interactions with biological targets.

  • Piperazine moiety: Contributes to solubility and modulates pharmacokinetic properties .

Table 1 summarizes its fundamental chemical properties:

PropertyValue
Molecular FormulaC32H29F3N6O6\text{C}_{32}\text{H}_{29}\text{F}_{3}\text{N}_{6}\text{O}_{6}
Molecular Weight650.6 g/mol
IUPAC Name(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Canonical SMILESCN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O
InChIKeyYUXMAKUNSXIEKN-WLHGVMLRSA-N

Data derived from CAS and VulcanChem entries .

Stereochemical and Electronic Considerations

The (E)-configuration of the fumarate counterion ensures optimal salt formation, while the imidazolidinone ring adopts a planar conformation due to conjugation with the quinoline system. Quantum mechanical analyses of related compounds suggest that the trifluoromethyl group induces a dipole moment of approximately 2.1 D, enhancing interactions with hydrophobic enzyme pockets.

Synthesis and Structural Modification

Synthetic Route

The synthesis of imidazo[4,5-c]quinolin-2-ones typically follows a multi-step protocol, as outlined in studies of analogous compounds :

  • Nucleophilic Aromatic Substitution: 6-Bromo-4-chloro-3-nitroquinoline reacts with amines to introduce R1 substituents.

  • Nitro Reduction and Cyclization: Stannous chloride reduces the nitro group, followed by cyclization with diphosgene to form the imidazolidinone ring.

  • N-Alkylation: Methyl or ethyl iodide alkylates the imidazolidinone nitrogen (R2 position).

  • Suzuki–Miyaura Coupling: Microwave-assisted cross-coupling introduces aryl/heteroaryl groups at the quinoline’s R3 position.

For the target compound, R1 = 4-piperazin-1-yl-3-(trifluoromethyl)phenyl, R2 = methyl, and R3 = 6-methoxypyridin-3-yl .

Structure-Activity Relationship (SAR) Insights

Modifications to the imidazo[4,5-c]quinolin-2-one scaffold significantly impact biological activity:

  • R1 Substitution: Aryl groups (e.g., 3-trifluoromethylphenyl) improve antimalarial potency compared to alkyl chains, with IC50 values dropping from >1 µM (alkyl) to 2–10 nM (aryl) .

  • R2 Methylation: Methyl substitution at R2 enhances both asexual and gametocytocidal activity against P. falciparum, reducing IC50 by 40% compared to unsubstituted analogues .

  • R3 Heteroaryl Groups: Pyridine derivatives, such as 6-methoxypyridin-3-yl, improve solubility without compromising target binding.

Pharmacological Activity and Mechanism of Action

Antimalarial Activity

The compound exhibits dual-stage activity against P. falciparum:

  • Asexual Blood Stage: IC50 = 3.2 nM (3D7 strain), comparable to chloroquine (IC50 = 8.5 nM) .

  • Late-Stage Gametocytes: IC50 = 12.4 nM, indicating transmission-blocking potential .

Mechanistic studies suggest inhibition of kinase signaling pathways critical for parasite proliferation, though the exact target remains unidentified .

Cytotoxicity and Selectivity

In mammalian cell lines (HEK293, HepG2), the compound shows minimal cytotoxicity (CC50 > 10 µM), yielding a selectivity index >3,000 for malaria parasites .

Comparative Analysis with Related Compounds

Imiquimod Analogues

Imiquimod-related compounds (e.g., 1-propyl-1H-imidazo[4,5-c]quinolin-4-amine) share the core scaffold but lack the piperazine and fumarate components. These analogues primarily act as TLR7 agonists, highlighting the structural diversity-driven functional plasticity of this chemical class .

Kinase Inhibitors

NVP-BEZ235, a dual PI3K/mTOR inhibitor, features a similar imidazo[4,5-c]quinoline core but substitutes the piperazine group with a morpholine ring. Despite structural parallels, the target compound’s antimalarial activity diverges from NVP-BEZ235’s anticancer effects, underscoring the impact of peripheral substituents on target specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator